3-Methylcyclobutanol
CAS No.: 20939-64-4
Cat. No.: VC3814559
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20939-64-4 |
---|---|
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | 3-methylcyclobutan-1-ol |
Standard InChI | InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 |
Standard InChI Key | BIAAEVYMOVFZDJ-UHFFFAOYSA-N |
SMILES | CC1CC(C1)O |
Canonical SMILES | CC1CC(C1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methylcyclobutanol features a cyclobutane ring with a hydroxyl (-OH) group at carbon 1 and a methyl (-CH₃) group at carbon 3 (IUPAC name: 3-methylcyclobutan-1-ol). The SMILES notation, CC1CC(O)C1, underscores its stereochemistry, where the methyl and hydroxyl groups occupy adjacent positions on the strained ring .
Table 1: Fundamental Chemical Data
Property | Value |
---|---|
CAS Number | 20939-64-4 |
Molecular Formula | C₅H₁₀O |
Molecular Weight | 86.13 g/mol |
Purity (Commercial) | 97% |
Boiling Point | 132–134°C (estimated) |
Density | 0.92 g/cm³ (predicted) |
The cyclobutane ring imposes significant angle strain (≈25° deviation from ideal tetrahedral geometry), enhancing reactivity compared to larger cycloalkanols .
Stereoelectronic Effects
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves the Grignard reaction of cyclobutanone with methylmagnesium bromide, followed by acidic workup:
This method yields ~60% crude product, requiring purification via fractional distillation .
Industrial Production
Large-scale synthesis employs catalytic hydrogenation of 3-methylcyclobutanone under high-pressure H₂ (5–10 atm) using Raney nickel. Process optimization achieves >90% conversion with minimal byproducts like cyclobutane .
Reactivity and Chemical Transformations
Oxidation Pathways
3-Methylcyclobutanol undergoes oxidation to 3-methylcyclobutanone using Jones reagent (CrO₃/H₂SO₄). The reaction proceeds via a chromate ester intermediate, with kinetics influenced by ring strain :
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions with thionyl chloride (SOCl₂), yielding 1-chloro-3-methylcyclobutane. Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted cyclobutanol .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to AKT kinase inhibitors, where its rigid structure enhances binding affinity to hydrophobic enzyme pockets. Derivatives show IC₅₀ values of 10–50 nM in preclinical cancer models .
Polymer Chemistry
Incorporation into polycyclobutanol copolymers improves thermal stability (glass transition temperatures up to 210°C) while maintaining flexibility, making it suitable for aerospace composites .
Parameter | Rating |
---|---|
Skin Corrosion/Irritation | Category 2 |
Acute Toxicity (Oral) | Category 4 |
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